molecular formula C11H12 B12851275 1-Cyclopropyl-4-ethenylbenzene

1-Cyclopropyl-4-ethenylbenzene

Cat. No.: B12851275
M. Wt: 144.21 g/mol
InChI Key: HDYQUNRICCEOOP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethenylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-ethenylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using carbenes or carbenoid reagents. For instance, the reaction of styrene with diazomethane in the presence of a catalyst can yield the desired cyclopropyl derivative . Another method involves the use of Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes to cyclopropanes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-ethenylbenzene and its derivatives involves interactions with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins. This rigidity can also increase the metabolic stability of the compound, making it a valuable pharmacophore in drug design . The ethenyl group can participate in various chemical reactions, further modifying the compound’s activity and specificity .

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-methylbenzene
  • 1-Cyclopropyl-4-ethylbenzene
  • 1-Cyclopropyl-4-propylbenzene

Comparison: 1-Cyclopropyl-4-ethenylbenzene is unique due to the presence of the ethenyl group, which provides additional reactivity compared to its alkyl-substituted analogs. This reactivity allows for a broader range of chemical modifications and applications. The cyclopropyl group in all these compounds imparts similar conformational rigidity, but the ethenyl group in this compound offers distinct advantages in terms of chemical versatility and potential biological activity .

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-cyclopropyl-4-ethenylbenzene

InChI

InChI=1S/C11H12/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6,11H,1,7-8H2

InChI Key

HDYQUNRICCEOOP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2CC2

Origin of Product

United States

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